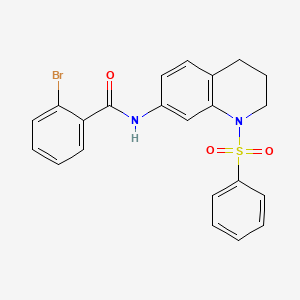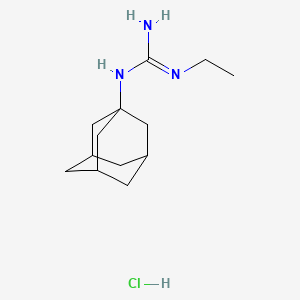
Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Hydrogenation and Derivative Synthesis
Research demonstrates the use of Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate and its analogs in catalytic hydrogenation. Hydrogenation of its methyl ester and derivatives leads to various compounds like 3-aminopyrrolidin-2-one and its phenyl- and methoxycarbonyl derivatives. Such processes are fundamental in synthesizing biologically active compounds, showing the compound's utility in synthetic organic chemistry (Gorpinchenko et al., 2009).
Synthesis of Biologically Active Derivatives
The compound serves as an intermediate in synthesizing various biologically active compounds. It is instrumental in the preparation of derivatives with potential biological activities, particularly in the context of cancer treatment and molecular targeted therapy (Liu, Xu, & Xiong, 2017).
Structural and Spectral Investigations
Studies focus on the combined experimental and theoretical investigations of this compound. Such research includes characterizing the compound using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies are crucial in understanding the molecular structure and properties, which can be pivotal in drug design and development (Viveka et al., 2016).
Synthesis of Complexes with Platinum(II) and Palladium(II) Metal Ions
The compound is used in forming complexes with platinum(II) and palladium(II) metal ions. These complexes have significant implications in catalysis and materials science, highlighting the compound's versatility in various scientific applications (Budzisz, Małecka, & Nawrot, 2004).
Ultrasound-mediated Synthesis in Green Chemistry
This compound is used in ultrasound-mediated synthesis, representing an eco-friendly and efficient approach in organic synthesis. Such methods align with the principles of green chemistry, emphasizing the compound's role in sustainable scientific practices (Shabalala et al., 2020).
Antibacterial Activity Studies
There is ongoing research into the antibacterial properties of derivatives of this compound, which is crucial in the ongoing battle against bacterial infections and resistance (Rai et al., 2009).
Safety and Hazards
The safety data sheet (SDS) for a compound provides information about its potential hazards. While an SDS for this specific compound is not available, SDSs for similar compounds suggest precautions such as avoiding inhalation and contact with skin or eyes, and using appropriate personal protective equipment .
Orientations Futures
The future directions for research on this compound could potentially involve further exploration of its synthesis, properties, and potential applications. For example, boronic acids and their derivatives have been widely used in the synthesis of various organic compounds, suggesting potential applications in organic synthesis .
Propriétés
IUPAC Name |
methyl 1-(2-methoxycarbonylphenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-12(16)9-5-3-4-6-11(9)15-8-7-10(14-15)13(17)19-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVYTLYFMSZPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)
![2-Chloro-6-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3016729.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3016731.png)
![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)

![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3016739.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B3016745.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3016747.png)
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B3016748.png)
